molecular formula C14H10ClNO2S B11837414 5-Chloro-2-(phenylsulfonyl)-1H-indole

5-Chloro-2-(phenylsulfonyl)-1H-indole

Cat. No.: B11837414
M. Wt: 291.8 g/mol
InChI Key: OEHZHRPMEZHFCO-UHFFFAOYSA-N
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Description

5-Chloro-2-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloro group at the 5-position and a phenylsulfonyl group at the 2-position of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(phenylsulfonyl)-1H-indole typically involves the reaction of 5-chloroindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The phenylsulfonyl group can be reduced to a phenylsulfide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually performed in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized indole derivatives such as indole-2,3-diones.

    Reduction Reactions: Products include reduced derivatives such as phenylsulfide-indoles.

Scientific Research Applications

5-Chloro-2-(phenylsulfonyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(phenylsulfonyl)-1H-indole involves its interaction with various molecular targets and pathways. The chloro and phenylsulfonyl groups can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The indole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(phenylsulfonyl)pyridine
  • 2-Chloro-5-(phenylsulfonyl)indole
  • 5-Chloro-2-(phenylsulfonyl)benzoxazole

Uniqueness

5-Chloro-2-(phenylsulfonyl)-1H-indole is unique due to the specific positioning of the chloro and phenylsulfonyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-chloro-1H-indole

InChI

InChI=1S/C14H10ClNO2S/c15-11-6-7-13-10(8-11)9-14(16-13)19(17,18)12-4-2-1-3-5-12/h1-9,16H

InChI Key

OEHZHRPMEZHFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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